![molecular formula C8H8N2 B14486407 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- CAS No. 64858-23-7](/img/structure/B14486407.png)
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)-
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Overview
Description
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- is an organic compound with the molecular formula C8H14. It is a stereoisomer of 2,4-hexadiene, characterized by the presence of two nitrile groups and two methyl groups attached to the hexadiene backbone. The (E,Z) notation indicates the specific geometric configuration of the double bonds in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- can be achieved through various methods, including:
Diene Synthesis: The compound can be synthesized by the reaction of 3,4-dimethyl-2,4-hexadiene with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the nitrile groups.
Alkene Isomerization: Another method involves the isomerization of 3,4-dimethyl-2,4-hexadiene using a suitable catalyst to achieve the (E,Z) configuration. This process may involve the use of transition metal catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to isolate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding dicarboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts to produce primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydrolysis.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s double bonds and geometric configuration also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiene, 3,4-dimethyl-, (E,E)-: Another stereoisomer with a different geometric configuration.
2,4-Hexadiene, 3,4-dimethyl-, (Z,Z)-: Another stereoisomer with a different geometric configuration.
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: A related compound with ester functional groups instead of nitrile groups.
Uniqueness
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- is unique due to its specific (E,Z) geometric configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to distinct physical and chemical properties compared to its other stereoisomers.
Properties
CAS No. |
64858-23-7 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3,4-dimethylhexa-2,4-dienedinitrile |
InChI |
InChI=1S/C8H8N2/c1-7(3-5-9)8(2)4-6-10/h3-4H,1-2H3 |
InChI Key |
NVTXFMSSZHCUII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)C(=CC#N)C |
Origin of Product |
United States |
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